6-Bromo-3-chloroimidazo[1,2-a]pyrazine
Overview
Description
6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with bromine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-chloroimidazo[1,2-a]pyrazine .
Scientific Research Applications
6-Bromo-3-chloroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
Comparison: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine and chlorine atoms on the imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical properties and reactivity compared to its analogs, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-bromo-3-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWTZNHOPYIRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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